7-Hydroxy-4-(pyridin-3-yl)coumarin
Overview
Description
7-Hydroxy-4-(pyridin-3-yl)coumarin is a compound with the molecular weight of 239.23 . It is also known by the IUPAC name 7-hydroxy-4-(3-pyridinyl)-2H-chromen-2-one . The compound is a solid at room temperature .
Synthesis Analysis
Based on the Pechmann coumarin synthesis method, the optimal synthesis conditions of 7-hydroxy-4-substituted coumarins were explored . The influence of various Lewis acids on the reaction was discussed . A possible mechanism was proposed based on the experimental results .Molecular Structure Analysis
The InChI code for 7-Hydroxy-4-(pyridin-3-yl)coumarin is 1S/C14H9NO3/c16-10-3-4-11-12(9-2-1-5-15-8-9)7-14(17)18-13(11)6-10/h1-8,16H .Chemical Reactions Analysis
The synthesis of 7-hydroxy-4-substituted coumarins was based on the Pechmann coumarin synthesis method . The influence of various Lewis acids on the reaction was discussed .Physical And Chemical Properties Analysis
7-Hydroxy-4-(pyridin-3-yl)coumarin is a solid at room temperature . It has a molecular weight of 239.23 . The compound has a boiling point of >230 (dec.) .Scientific Research Applications
Synthesis and Industrial Production
7-Hydroxy-4-(pyridin-3-yl)coumarin derivatives are synthesized using methods like the Pechmann coumarin synthesis. The optimal conditions for synthesizing these compounds involve various Lewis acids . These derivatives have significant application value in industrial production due to their biological activities and stability.
Biological Activities
Coumarin derivatives exhibit a range of biological activities, including anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-HIV properties . This makes them valuable for developing new clinical drugs and treatments.
Fluorescent Probes and Dyes
The unique structure of coumarin derivatives, which includes an α,β-unsaturated lipid structure, results in strong fluorescence. This property is utilized in creating fluorescent probes, dyes, and optical materials , which are essential in various scientific and industrial applications.
Clinical Medicine
Some coumarin derivatives are used in clinical medicine. For example, 7-hydroxy-4-methylcoumarin is used as a choleretic drug to relieve sphincter pain . These compounds’ ability to inhibit DNA gyrase makes them potential candidates for cancer treatment and reversing drug resistance .
Antioxidant Properties
Recent studies have evaluated coumarin-metal complexes for their antioxidant properties. These complexes can play a crucial role in protecting cells from oxidative stress, which is linked to various diseases .
Fungicidal Activity
Ester derivatives of coumarin have shown promising fungicidal activity against pathogens like S. sclerotiorum. This suggests that coumarin derivatives could be developed into effective fungicides for agricultural use .
Mechanism of Action
Target of Action
Many coumarin derivatives, including 7-hydroxycoumarin derivatives, have been found to exhibit good biological activities . They have been reported to have anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-HIV biological activities .
Mode of Action
Coumarin derivatives are known to interact with their targets through various mechanisms, depending on the specific derivative and target .
Biochemical Pathways
Coumarin derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The compound’s molecular weight is 23923 , which suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well absorbed .
Result of Action
Many coumarin derivatives have been reported to have diverse biological activities, including anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-hiv effects .
Action Environment
The compound is a solid at ambient temperature , suggesting that it may be stable under a wide range of environmental conditions.
Safety and Hazards
properties
IUPAC Name |
7-hydroxy-4-pyridin-3-ylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO3/c16-10-3-4-11-12(9-2-1-5-15-8-9)7-14(17)18-13(11)6-10/h1-8,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXHVMYDCZZUVML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=O)OC3=C2C=CC(=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420672 | |
Record name | 7-hydroxy-4-(pyridin-3-yl)coumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90420672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-4-(pyridin-3-yl)coumarin | |
CAS RN |
109512-76-7 | |
Record name | 7-hydroxy-4-(pyridin-3-yl)coumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90420672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Hydroxy-4-(3-pyridyl)coumarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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